molecular formula C17H27N5O4S B2539586 (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone CAS No. 2034224-92-3

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2539586
CAS No.: 2034224-92-3
M. Wt: 397.49
InChI Key: RFYPHUNEORDDOR-UHFFFAOYSA-N
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Description

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a potent, cell-permeable small-molecule inhibitor believed to target key cyclin-dependent kinases (CDKs). This compound is of significant interest in oncological research for its potential to induce cell cycle arrest and apoptosis in various cancer cell lines. Its proposed mechanism of action involves high-affinity binding to the ATP-binding pocket of specific CDKs, such as CDK2, CDK4, and CDK6, thereby preventing phosphorylation of downstream substrates like the retinoblastoma (Rb) protein and halting progression from the G1 to the S phase of the cell cycle. Researchers can utilize this inhibitor to explore cell cycle dynamics, synthetic lethal interactions, and the mechanisms of therapeutic resistance in solid tumors and hematological malignancies. It is supplied as a solid and is recommended to be reconstituted in DMSO for in vitro applications. This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O4S/c1-20(2)15-4-5-16(19-18-15)26-14-8-9-21(12-14)17(23)13-6-10-22(11-7-13)27(3,24)25/h4-5,13-14H,6-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYPHUNEORDDOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex organic molecule with potential pharmacological applications due to its unique structural features. This article aims to provide a detailed overview of its biological activity, including its structural characteristics, synthesis, and potential therapeutic applications based on existing research.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyridazine Ring : Reacting hydrazine with suitable ketones or esters.
  • Introduction of the Dimethylamino Group : Achieved through nucleophilic substitution reactions.
  • Pyrrolidine Ring Construction : Cyclization reactions involving appropriate precursors.
  • Linking Rings : Ether bond formation between the pyridazine and pyrrolidine rings.

Biological Activity

Research on compounds with similar structures suggests that this compound may exhibit a range of biological activities:

Anticancer Activity

Compounds related to pyridazinones have been shown to interact with cellular pathways involved in cancer progression. For example, studies indicate that similar structures can inhibit cancer cell proliferation and induce apoptosis.

Neuroprotective Effects

Pyrrolidine derivatives are often explored for their neuroprotective properties. This compound's structure suggests potential interactions with neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Antimicrobial Properties

While specific data on this compound is limited, related compounds have demonstrated antimicrobial activity against various pathogens. This suggests that further investigation could reveal similar properties for this compound.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological Activity
6-DimethylaminopyridazineDimethylamino group and pyridazine ringAntioxidant properties
Pyrrolidine derivativesIncorporate pyrrolidine ringsPotential neuroprotective effects
Methoxy-substituted pyridinesFeature methoxy groups on pyridine ringsAnticancer activity

Case Studies and Research Findings

Although direct studies on (3-((6-(Dimethylamino)pyridazin-3-yloxy)pyrrolidin-1-yloxy)(1-(methylsulfonyl)piperidin-4-yloxy)methanone are scarce, several related compounds have been evaluated in various contexts:

  • Inhibition of Phosphodiesterases : Similar compounds have shown potential as phosphodiesterase inhibitors, which could be useful in treating respiratory diseases.
  • Antimicrobial Testing : Related structures have been tested against pathogens like Staphylococcus aureus and Candida albicans, demonstrating significant activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with analogous methanone derivatives documented in patents and journals.

Structural Analogues from Patent Literature

The European Patent EP 1 808 168 B1 discloses compounds like:

  • [6-(1-Ethylpropylamino)-pyridin-3-yl]-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone
  • {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[6-(1-propyl-butylamino)-pyridin-3-yl]-methanone

Key Comparisons :

Feature Target Compound Patent Compound 1 (EP 1 808 168) Patent Compound 2 (EP 1 808 168)
Core Heterocycle Pyridazine Pyridine Pyridine
Amino Substituent Dimethylamino (on pyridazine) 1-Ethylpropylamino (on pyridine) 1-Propyl-butylamino (on pyridine)
Piperidine Substituent Methylsulfonyl (-SO₂CH₃) 4-Methanesulfonylphenyl-pyrazolo[3,4-d]pyrimidine 4-Methanesulfonylphenyl-pyrazolo[3,4-d]pyrimidine
Linker Pyrrolidinyl-ether Piperidinyl-ether Piperidinyl-ether
  • The shorter alkyl chain (dimethylamino vs. ethylpropyl/propyl-butyl) likely reduces lipophilicity, which could enhance aqueous solubility. The direct methylsulfonyl substitution on piperidine (vs. a phenyl-pyrazolopyrimidine group in patent compounds) simplifies the structure, possibly improving synthetic accessibility and metabolic stability .
Analogues from Journal Literature

A 2014 study in the Journal of Chemical and Pharmaceutical Research synthesized [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone (Compound 3a), a methanone derivative with an indole-dihydropyrazole hybrid structure .

Key Comparisons :

Feature Target Compound Journal Compound 3a
Aromatic System Pyridazine + pyrrolidine Indole + dihydropyrazole + pyridine
Sulfonyl Group Present (on piperidine) Absent
Amino Group Dimethylamino (on pyridazine) None (indole NH is present)
  • Functional Implications :
    • The absence of a sulfonyl group in Compound 3a suggests divergent biological targets (e.g., serotonin receptors due to the indole moiety).
    • The target compound’s methylsulfonyl group may enhance interactions with polar enzyme pockets or improve pharmacokinetic properties.

Research Findings and Hypotheses

While direct pharmacological data for the target compound is unavailable, inferences can be drawn from structural analogues:

  • Kinase Inhibition Potential: The pyridazine and sulfonyl motifs resemble features of kinase inhibitors (e.g., JAK/STAT or PI3K inhibitors), where such groups often engage ATP-binding pockets .
  • Metabolic Stability : The methylsulfonyl group may reduce cytochrome P450-mediated metabolism compared to compounds with bulkier substituents (e.g., phenyl-pyrazolopyrimidine in patent compounds).
  • Solubility: The dimethylamino group could improve solubility relative to longer alkyl chains in patent analogues, though this requires experimental validation.

Q & A

Q. Table 1: Example Synthesis Optimization Parameters

ParameterRange TestedOptimal ConditionReference
Coupling Temperature0°C to 80°C25°C (room temp)
Catalyst Loading1-10 mol% Pd(PPh₃)₄5 mol%
Reaction Time12-48 hours24 hours

Q. Table 2: Pharmacological Assay Conditions

Assay TypeBuffer SystemKey ReadoutInterference Check
Kinase Inhibition50 mM HEPES, pH 7.5IC₅₀ (nM)ATP concentration
Membrane PermeabilityPBS + 0.1% BSAPapp (×10⁻⁶ cm/s)Efflux transporters

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